2'-Deoxypseudoisocytidine can be derived from the modification of existing nucleosides, particularly through synthetic pathways involving deoxycytidine or its analogs. It falls within the classification of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but have altered properties that can affect their biological activity.
The synthesis of 2'-deoxypseudoisocytidine involves several key steps:
A notable method involves the transformation of 2'-deoxyuridine or uridine analogs into protected forms of 2'-deoxypseudoisocytidine using traditional triazolation or p-nitrophenoxylation protocols, with careful control over reaction conditions to optimize yields and selectivity .
The molecular structure of 2'-deoxypseudoisocytidine features:
The structural formula can be represented as follows:
This indicates a molecular weight of approximately 248.23 g/mol. Spectroscopic methods such as NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
2'-Deoxypseudoisocytidine can participate in various chemical reactions, including:
These reactions are influenced by factors such as pH, temperature, and the presence of specific catalysts or enzymes.
The mechanism of action for 2'-deoxypseudoisocytidine primarily revolves around its incorporation into nucleic acids during replication and transcription processes. Once phosphorylated to its triphosphate form, it can compete with natural nucleotides for incorporation into RNA or DNA strands. This incorporation can lead to:
Research indicates that these mechanisms contribute to its potential efficacy as an antiviral or anticancer agent .
The physical and chemical properties of 2'-deoxypseudoisocytidine include:
These properties are critical for determining suitable formulations for therapeutic applications.
2'-Deoxypseudoisocytidine has several notable applications in scientific research and medicine:
2'-Deoxypseudoisocytidine (dPIC) is a synthetic C-nucleoside analogue structurally derived from deoxycytidine but featuring a distinct heterocyclic base rearrangement. Its systematic name is 4-amino-1-(β-D-2'-deoxyribofuranosyl)-1,3,5-triazin-2(1H)-one, with the molecular formula C₉H₁₃N₃O₄ and a molecular weight of 227.22 g/mol [1]. Unlike natural nucleosides with N-glycosidic bonds, dPIC forms a C-C glycosidic linkage between the anomeric carbon of the 2'-deoxyribose and the C1 position of the pseudoisocytosine base. This configuration creates unique hydrogen-bonding capabilities: the base possesses two hydrogen bond donors (N3-H and N4-H₂) and one acceptor (C2=O), contrasting with deoxycytidine's single donor (N4-H₂) and two acceptors (N3 and C2=O) [3]. This reversal enables dPIC to act as a hydrogen-bonding surrogate for protonated cytidine (C⁺) without requiring acidic conditions.
Table 1: Structural and Chemical Properties of 2'-Deoxypseudoisocytidine
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₃N₃O₄ |
Molecular Weight | 227.22 g/mol |
CAS Registry Number | 65358-18-1 |
Glycosidic Bond Type | C-C linkage |
Hydrogen Bond Donors | 2 (N3-H, N4-H₂) |
Hydrogen Bond Acceptors | 1 (C2=O) |
Aqueous Solubility (DMSO) | ≥106.5 mg/mL (468.71 mM) |
dPIC emerged from late 20th-century efforts to engineer nucleosides for sequence-specific DNA recognition. Initial research focused on triplex-forming oligonucleotides (TFOs), which require stable Hoogsteen hydrogen bonding between the TFO and duplex DNA. In 1991–1992, Ono, Ts’o, and Kan pioneered dPIC as a pH-independent cytidine substitute [3]. Their studies demonstrated that dPIC-containing oligonucleotides formed triplexes at neutral pH, overcoming a critical limitation of natural cytidine, which demands protonation (pKₐ ~4.5) for C⁺•GC triple-helix formation [3].
The 2010s saw dPIC repurposed for molecular diagnostics. Researchers exploited its ability to discriminate single-nucleotide variants via allele-specific blocker probes, enhancing the detection of rare mutations (e.g., SNPs) in complex biological samples [1]. Parallel innovations addressed dPIC’s metabolic instability. In 2017, the McGuigan group developed phosphoramidate prodrugs (ProTides) of dPIC to bypass phosphorylation barriers. By masking the 5'-monophosphate with aryloxy and amino acid ester groups, these prodrugs facilitated intracellular delivery of dPIC monophosphate, optimizing its therapeutic potential [10].
Table 2: Key Milestones in dPIC Research
Year | Development | Significance |
---|---|---|
1991–1992 | Synthesis of dPIC-containing oligonucleotides (Ono/Ts'o/Kan) | Enabled pH-neutral DNA triplex formation |
2000 | NMR validation of dPIC-mediated triplex stability (Chin et al.) | Confirmed structural basis for Hoogsteen bonding |
2017 | Phosphoramidate prodrug synthesis (Slusarczyk et al.) | Overcame metabolic limitations for anticancer use |
2021 | Diastereomer-specific ProTide optimization (Slusarczyk et al.) | Enhanced targeting of cancer stem cells |
Triplex DNA Stabilization
dPIC’s primary significance lies in enabling pH-independent triplex DNA architectures. In Hoogsteen binding, dPIC replaces protonated cytidine (C⁺) in C⁺•GC triples, forming three hydrogen bonds with guanine:
Single-Nucleotide Polymorphism (SNP) Detection
dPIC improves allele-specific hybridization probes by reducing mismatch tolerance. Its expanded hydrogen-bonding capacity allows stringent discrimination of mutant vs. wild-type sequences. Probes incorporating dPIC achieve >100-fold selectivity for mutant alleles at 0.1% abundance, enabling ultrasensitive detection of tumor-derived mutations in liquid biopsies [1].
Prodrug Development for Therapeutic Delivery
To overcome dPIC’s kinase-dependent activation barrier, phosphoramidate prodrugs (e.g., NUC-3373 analogs) deliver the bioactive 5'-monophosphate directly into cells. These compounds leverage intracellular esterase and phosphoramidase cleavage to release dPIC-MP, bypassing rate-limiting nucleoside kinases [10]. This strategy enhances cytotoxicity against chemotherapy-resistant cancers, particularly those with downregulated deoxycytidine kinase (dCK)—a common resistance mechanism in leukemia [10].
Synthetic Biology Applications
dPIC serves as a non-canonical base pair in expanded genetic alphabets. When paired with hydrophobic bases (e.g., Z/P pairs in AEGIS systems), dPIC augments nucleic acid functionality by introducing novel hydrogen-bonding patterns. Enzymatic synthesis of dPIC-containing oligonucleotides shows high fidelity with engineered polymerases, supporting PCR amplification and sequencing—key for evolving functional biopolymers (AegisZymes) [8].
Table 3: Research Applications of dPIC-Modified Oligonucleotides
Application | Mechanism | Advantage |
---|---|---|
Triplex-forming probes | Hoogsteen binding to duplex DNA | Stabilizes complexes at pH 7.0–7.5 |
SNP detection probes | Allele-specific hybridization | Discriminates single-base mismatches with >100:1 selectivity |
ProTide substrates | Intracellular release of dPIC-5'-monophosphate | Bypasses nucleoside kinase resistance |
Expanded genetic systems | Non-standard base pairing (e.g., dPIC:Z) | Increases information density for in vitro evolution |
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